

A Head-to-Head Battle in Chronic Hepatitis B Therapy: Besifovir vs. Entecavir

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Compound of Interest		
Compound Name:	Besifovir dipivoxil maleate	
Cat. No.:	B1674647	Get Quote

A comprehensive analysis of two potent nucleotide/nucleoside analogs for the treatment of Chronic Hepatitis B (CHB), this guide provides a detailed comparison of the efficacy and safety of **Besifovir dipivoxil maleate** and Entecavir. Drawing on data from pivotal clinical trials, we present a quantitative breakdown of their performance, an in-depth look at the experimental methodologies employed, and a visual representation of their mechanisms of action and clinical trial workflow.

For researchers and drug development professionals navigating the landscape of HBV therapeutics, this guide offers an objective, data-driven comparison to inform strategic decisions and future research directions.

Comparative Efficacy and Safety: A Quantitative Overview

A key multicenter, randomized Phase IIb clinical trial provides the most direct comparison of Besifovir and Entecavir in treatment-naïve CHB patients. The study evaluated two daily doses of Besifovir (90 mg and 150 mg) against the standard 0.5 mg daily dose of Entecavir over a 96-week period. The primary endpoints included virologic, biochemical, and serological responses.



Efficacy/Saf ety Endpoint	Besifovir (90 mg)	Besifovir (150 mg)	Entecavir (0.5 mg)	Timepoint	Citation
Virologic Response					
Mean HBV DNA Reduction (log10 IU/mL)	-5.84	-5.91	-6.18	48 Weeks	[1]
Mean HBV DNA Reduction (log10 IU/mL)	-5.29	-5.15	-5.67	96 Weeks	[2][3]
Undetectable HBV DNA (<20 IU/mL)	63.6%	62.9%	58.3%	48 Weeks	[1]
Undetectable HBV DNA (<20 IU/mL)	80.7%	78.6%	80.0%	96 Weeks	[2][3]
Biochemical Response					
ALT Normalization	91.7%	76.9%	89.7%	48 Weeks	[1]
ALT Normalization	90.3%	78.6%	93.3%	96 Weeks	[2][3]
Serological Response (HBeAg- positive patients)					
HBeAg Seroconversi	11.11%	15.0%	9.52%	48 Weeks	[1]



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HBeAg Loss	20.0%	21.4%	22.2%	96 Weeks	[2][3]
Key Safety Findings					
Drug Resistance Mutations	None Detected	None Detected	None Detected	96 Weeks	[2][3]
Serum Creatinine Increase >0.5 mg/dL	0%	0%	0%	96 Weeks	[2][3]
L-Carnitine Depletion	94.1% (combined)	(Not tested)	48 Weeks	[1]	

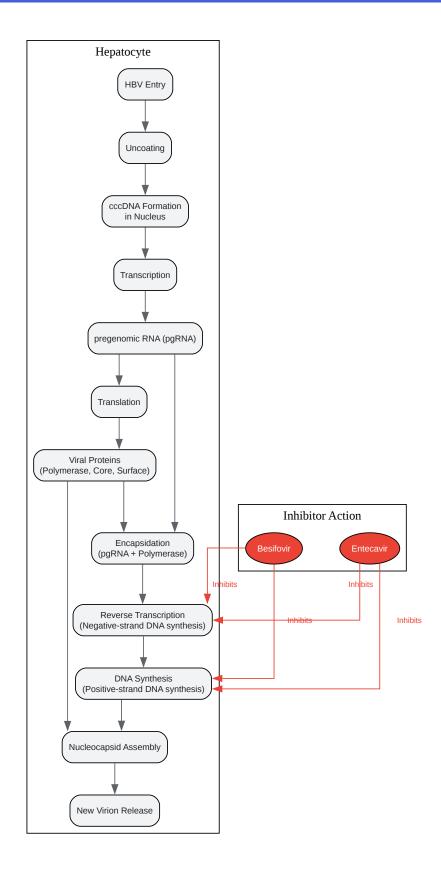
The results at both 48 and 96 weeks demonstrate that both doses of Besifovir were non-inferior to Entecavir in terms of antiviral efficacy.[1][2] Notably, there were no statistically significant differences in the rates of undetectable HBV DNA, ALT normalization, or HBeAg seroconversion/loss among the three groups.[1][2] Both drugs were well-tolerated, with no drug resistance mutations detected throughout the 96-week study.[2][3] A key differentiating safety signal was the depletion of serum L-carnitine observed in patients receiving Besifovir, which was manageable with supplementation.[1]

Mechanism of Action: Inhibiting Viral Replication

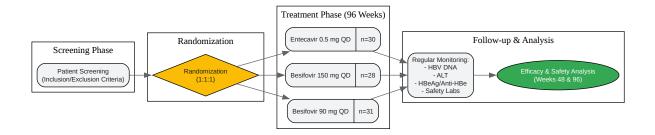
Both Besifovir and Entecavir are potent inhibitors of the HBV polymerase, a critical enzyme in the viral replication cycle. They function as nucleoside/nucleotide analogs, which, after intracellular phosphorylation to their active triphosphate forms, are incorporated into the growing viral DNA chain, leading to premature chain termination.

Entecavir, a guanosine nucleoside analog, inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. Besifovir, an acyclic nucleotide phosphonate, also targets the HBV polymerase to disrupt the replication process.









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References

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